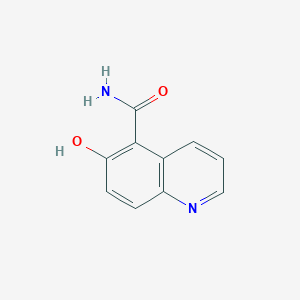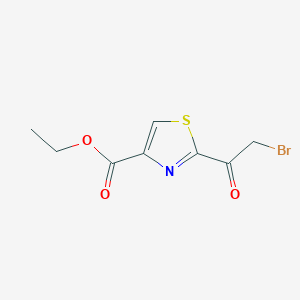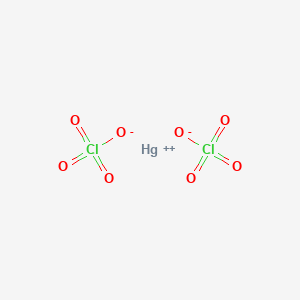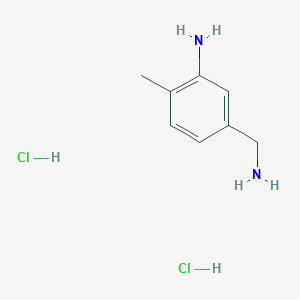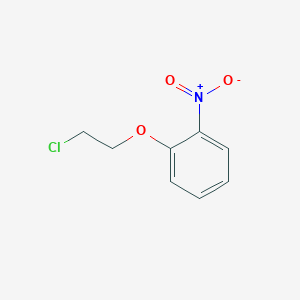
2-(4-Fluorophenyl)-5-methyl-4-nitro-1h-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as FMNI and has a molecular formula of C10H8FN3O2.
Mechanism Of Action
The mechanism of action of FMNI is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in cells, leading to cell death.
Biochemical And Physiological Effects
FMNI has been shown to have various biochemical and physiological effects in cells. It has been found to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c. It also inhibits the activity of certain enzymes and proteins in cells, leading to cell death.
Advantages And Limitations For Lab Experiments
FMNI has several advantages for use in lab experiments. It is a fluorescent probe that can be used to study protein-ligand interactions with high sensitivity. It is also a potential anticancer agent that can be used to study the mechanisms of cancer cell death. However, FMNI has some limitations for lab experiments, such as its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of FMNI. One potential direction is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of FMNI as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, FMNI can be used as a tool to study various biological processes and protein-ligand interactions.
Synthesis Methods
The synthesis of FMNI involves the reaction of 4-fluoroaniline, 2-methylimidazole, and nitroethane. The reaction mixture is then heated and stirred for several hours to produce the final product.
Scientific Research Applications
FMNI has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe to study protein-ligand interactions and as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
properties
CAS RN |
104575-41-9 |
|---|---|
Product Name |
2-(4-Fluorophenyl)-5-methyl-4-nitro-1h-imidazole |
Molecular Formula |
C10H8FN3O2 |
Molecular Weight |
221.19 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-5-nitro-1H-imidazole |
InChI |
InChI=1S/C10H8FN3O2/c1-6-10(14(15)16)13-9(12-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,13) |
InChI Key |
CSWDWMZPZDWCGP-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
SMILES |
CC1=C(NC(=N1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
synonyms |
2-(4-FLUORO-PHENYL)-4-METHYL-5-NITRO-1H-IMIDAZOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



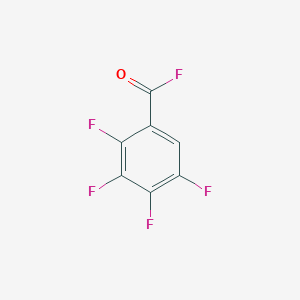
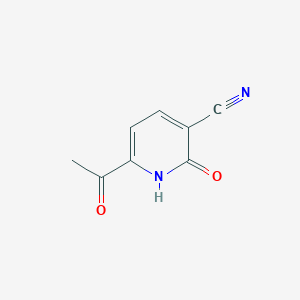
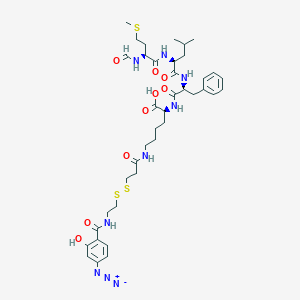
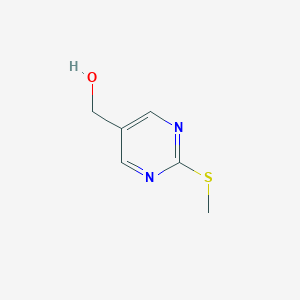

![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)
![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)
![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)
